![molecular formula C11H20N2O4 B2516382 Diethyl [amino(propylamino)methylidene]propanedioate CAS No. 40657-67-8](/img/structure/B2516382.png)
Diethyl [amino(propylamino)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Diethyl [amino(propylamino)methylidene]propanedioate” is a chemical compound. It is also known as diethyl {[(pyrimidin-4-yl)amino]methylidene}propanedioate . The compound is in solid form .
Molecular Structure Analysis
The molecular structure of “Diethyl [amino(propylamino)methylidene]propanedioate” is represented by the Inchi Code: 1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) . The molecular weight of the compound is 265.27 .Physical And Chemical Properties Analysis
“Diethyl [amino(propylamino)methylidene]propanedioate” is a solid . The molecular weight of the compound is 265.27 . The Inchi Code for the compound is 1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) .Scientific Research Applications
Thermodynamic Properties and Dissociation Constants
Research has been conducted to understand the thermodynamic properties and dissociation constants of compounds related to Diethyl [amino(propylamino)methylidene]propanedioate. Studies like those by Hamborg and Versteeg (2009) report on the dissociation constants of various amines and alkanolamines, including diethylmonoethanolamine and dimethylmonoethanolamine, providing crucial data for chemical engineering applications (Hamborg & Versteeg, 2009).
Magnetic Cooling Applications
Manoli et al. (2008) explored the synthesis and structures of decametallic mixed-valent Mn supertetrahedra using amines related to Diethyl [amino(propylamino)methylidene]propanedioate, highlighting their potential in enhanced magnetic cooling technologies (Manoli et al., 2008).
Carbon Dioxide Capture
The equilibrium solubility of CO2 in various tertiary amine solvents, including compounds structurally similar to Diethyl [amino(propylamino)methylidene]propanedioate, has been analyzed for carbon capture applications. Liu et al. (2019) discuss the performance of novel tertiary amines in capturing CO2, highlighting the potential environmental benefits (Liu et al., 2019).
Thermal Conductivity Measurements
Zhang and Xu (2001) measured the thermal conductivities of 2-amino-2-methyl-1,3-propanediol (AMP) and related compounds, which are considered for thermal energy storage applications (Zhang & Xu, 2001).
Photocatalytic Hydrogen Evolution
Yasuda et al. (2014) investigated the use of amines, including compounds akin to Diethyl [amino(propylamino)methylidene]propanedioate, in photocatalytic hydrogen evolution. This research demonstrates the potential of such compounds in sustainable energy production (Yasuda et al., 2014).
properties
IUPAC Name |
ethyl (E)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXSGKUNQHIHNH-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C(=C(O)OCC)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(/C(=C(/O)\OCC)/C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [amino(propylamino)methylidene]propanedioate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.